molecular formula C9H14OSi B1583874 3-(Trimethylsilyl)phenol CAS No. 17881-95-7

3-(Trimethylsilyl)phenol

Cat. No.: B1583874
CAS No.: 17881-95-7
M. Wt: 166.29 g/mol
InChI Key: ZZSAAXNTJKNMDX-UHFFFAOYSA-N
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Description

Overview of Arylsilanes in Contemporary Organic Synthesis

Arylsilanes, which are compounds containing a silicon atom bonded directly to an aromatic ring, are fundamental raw materials in modern chemistry. benthamscience.combenthamdirect.comresearchgate.net They are crucial for synthesizing advanced silicone materials like phenylsilicone resins, oils, and rubbers, which see extensive use in industries such as electronics and aerospace. benthamscience.combenthamdirect.comresearchgate.net In the realm of organic synthesis, arylsilanes have become indispensable intermediates over the past few decades. benthamscience.combenthamdirect.com Their versatility is demonstrated in a variety of chemical transformations. zmsilane.comacs.org

Key applications of arylsilanes in organic synthesis include:

Cross-Coupling Reactions: Arylsilanes are prominent coupling partners in reactions like the Hiyama coupling. benthamscience.combenthamdirect.com

Bond Formation: They are utilized in the formation of carbon-nitrogen (C-N) bonds and in the synthesis of biaryl compounds. benthamscience.combenthamdirect.com

Polymer Synthesis: Arylsilanes serve as precursors for manufacturing polymers such as polyketones. benthamscience.combenthamdirect.com

Directed C-H Functionalization: The silyl (B83357) group can act as a directing group to achieve selective functionalization of C-H bonds in aromatic systems. rsc.org

Oxidation to Phenols: Arylsilanes can be efficiently oxidized to produce phenols, a transformation that has gained significant methodological development. acs.orgorganic-chemistry.org

The stability and distinct reactivity of the silicon-carbon bond make arylsilanes valuable reagents for precise and controlled chemical modifications. zmsilane.com Continuous research focuses on improving their synthesis, often employing transition-metal catalysts like palladium, platinum, or rhodium to enhance efficiency and explore greener reaction conditions. researchgate.netzmsilane.com

Significance of Phenolic Derivatives in Chemical Research

Phenolic compounds, characterized by a hydroxyl group on an aromatic ring, are a cornerstone of chemical research and industry. ijhmr.com Their biological activities are heavily dependent on their chemical structure, leading to a wide array of applications. ijhmr.comijhmr.comresearchgate.net Phenolic derivatives are a significant class of organic compounds with diverse and valuable biological activities, making them a major focus in fields like drug discovery. researchgate.net

The importance of phenolic derivatives stems from several key areas:

Bioactivity: They exhibit a broad spectrum of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ijhmr.comijhmr.comresearchgate.net These properties are harnessed in the development of therapeutic agents for a range of conditions, from infectious diseases to cancer and cardiovascular disorders. researchgate.netnih.gov

Industrial Applications: In the cosmetics industry, phenolic derivatives are used as antioxidants, preservatives, and skin-whitening agents. researchgate.net In agriculture, they have been investigated as natural pesticides and plant growth regulators. researchgate.net

Synthetic Building Blocks: The phenolic hydroxyl group is a versatile functional handle, allowing for a multitude of chemical transformations and making these compounds crucial intermediates in organic synthesis.

Natural Products: Phenolic structures are widespread in nature, found in many plant-derived phytochemicals known for their potential health benefits. ijhmr.comijhmr.com

Ongoing research continues to explore the structure-activity relationships of phenolic derivatives to optimize their properties and unlock their full potential for new therapeutic and industrial applications. ijhmr.comresearchgate.net

Research Trajectory and Potential of 3-(Trimethylsilyl)phenol within Organosilicon Chemistry

This compound (CAS No. 17881-95-7) is an organosilicon compound that embodies the characteristics of both an arylsilane and a phenol (B47542). guidechem.comnih.gov Its structure, featuring a trimethylsilyl (B98337) group at the meta-position relative to the hydroxyl group, offers specific reactivity and steric properties that differentiate it from its ortho- and para-isomers.

Chemical and Physical Properties The fundamental properties of this compound are summarized in the table below. The trimethylsilyl group, known for its chemical inertness and large molecular volume, influences the compound's physical characteristics. wikipedia.org

PropertyValueSource
Molecular Formula C₉H₁₄OSi guidechem.com
Molecular Weight 166.295 g/mol guidechem.com
CAS Number 17881-95-7 guidechem.com
Topological Polar Surface Area 20.2 Ų guidechem.com
Predicted pKa 10.15 ± 0.10 guidechem.com
Canonical SMILES CSi(C)C1=CC=CC(=C1)O guidechem.com

This table is interactive. Click on the headers to sort.

Synthesis and Reactivity The synthesis of trimethylsilyl-substituted phenols can be achieved through various routes. A common method involves the reaction of a corresponding halo-phenol with a silylating agent like trimethylsilyl chloride. researchgate.net The trimethylsilyl group itself is often used as a temporary protecting group for the phenolic hydroxyl, facilitating certain reactions before being removed. wikipedia.org For analytical purposes, phenols are often converted to their trimethylsilyl derivatives to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. wikipedia.orgresearchgate.net

The reactivity of this compound is twofold. The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. The arylsilane moiety allows for reactions targeting the carbon-silicon bond. One of the most significant transformations for arylsilanes is their oxidation to phenols. acs.org In the case of this compound, the silicon-aryl bond can be cleaved and replaced with a hydroxyl group, a process that has been developed into a general and efficient methodology. acs.orgorganic-chemistry.org Furthermore, the silyl group can act as a traceless directing group, enabling selective C-H functionalization at positions that would otherwise be difficult to access. rsc.org

Research Potential The potential of this compound lies in its utility as a versatile intermediate. Its bifunctional nature allows it to be a building block in the synthesis of more complex molecules, polymers, and materials. For instance, trimethylsilyl aryloxides have been used to create copolymers with flame-retardant properties. researchtrend.net The specific meta-substitution pattern of this compound could be exploited for creating polymers with unique structural properties or for synthesizing targeted pharmaceutical compounds where such substitution is required. As organosilicon chemistry continues to advance, the strategic use of compounds like this compound is expected to grow, particularly in materials science and targeted organic synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trimethylsilylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSAAXNTJKNMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294496
Record name 3-(trimethylsilyl)phenol
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Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17881-95-7
Record name NSC96827
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(trimethylsilyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trimethylsilyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(Trimethylsilyl)phenol, a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy allows for a complete assignment of its structure.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the trimethylsilyl (B98337) protons, the aromatic protons, and the phenolic hydroxyl proton.

The nine protons of the trimethylsilyl (-Si(CH₃)₃) group are chemically equivalent and therefore appear as a sharp singlet in the upfield region of the spectrum, typically around 0.25 ppm. This upfield shift is a characteristic feature of protons on silicon.

The aromatic region of the spectrum is more complex due to the substitution pattern. The hydroxyl group is an ortho-, para-directing group and strongly activating, while the trimethylsilyl group is a weak ortho-, para-director. The four aromatic protons are chemically non-equivalent and will exhibit a complex splitting pattern. Based on established substituent effects, the predicted chemical shifts are as follows:

H-2: This proton is ortho to the hydroxyl group and meta to the silyl (B83357) group. It is expected to appear as a singlet or a narrowly split doublet around 7.15 ppm.

H-4: This proton is para to the hydroxyl group and ortho to the silyl group. It is expected to resonate as a doublet of doublets around 7.20 ppm.

H-5: This proton is meta to both the hydroxyl and silyl groups and is expected to be the most shielded of the aromatic protons, appearing as a triplet around 6.85 ppm.

H-6: This proton is ortho to the hydroxyl group and meta to the silyl group. It is expected to appear as a doublet around 6.75 ppm.

The phenolic hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but typically falls in the range of 4.5-7.5 ppm.

The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-Si(CH₃)₃~0.25s (singlet)N/A
H-6~6.75d (doublet)Jortho ≈ 8.0
H-5~6.85t (triplet)Jortho ≈ 8.0
H-2~7.15s (singlet) or d (doublet)Jmeta ≈ 2.5
H-4~7.20dd (doublet of doublets)Jortho ≈ 8.0, Jmeta ≈ 2.5
-OH4.5 - 7.5br s (broad singlet)N/A

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule.

The trimethylsilyl group's methyl carbons will produce a single, sharp signal at a highly shielded (upfield) chemical shift, typically around -1.0 ppm.

The aromatic carbons will resonate in the downfield region (110-160 ppm). The chemical shifts are influenced by the electronic effects of the -OH (electron-donating) and -Si(CH₃)₃ (electron-donating by hyperconjugation, weakly electron-withdrawing inductively) substituents.

C-1 (C-OH): This carbon, directly attached to the electron-donating hydroxyl group, is expected to be the most deshielded of the aromatic carbons, resonating around 155.5 ppm. docbrown.inforesearchgate.net

C-3 (C-Si): The carbon bearing the trimethylsilyl group is predicted to appear around 141.0 ppm.

C-5: This carbon, meta to both substituents, is expected at approximately 129.5 ppm.

C-2, C-4, C-6: These carbons are ortho or para to the hydroxyl group and are expected to be more shielded. Their predicted shifts are around 122.0 ppm (C-4), 120.5 ppm (C-6), and 116.0 ppm (C-2).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-Si(CH₃)₃~ -1.0
C-2~116.0
C-6~120.5
C-4~122.0
C-5~129.5
C-3~141.0
C-1~155.5

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environment Characterization

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. The chemical shift range for silicon is wide, making it a sensitive probe for structural changes. For organosilicon compounds where the silicon is bonded to an aromatic ring, the chemical shift is influenced by the nature of the other substituents on the ring.

For this compound, the silicon atom is part of a trimethylsilyl group attached to a phenyl ring. Based on data for analogous arylsilanes, the ²⁹Si chemical shift is expected to be in the range of -5 to -10 ppm relative to tetramethylsilane (B1202638) (TMS). The presence of the electron-donating hydroxyl group in the meta position would have a minor shielding effect compared to phenyltrimethylsilane (B1584984) itself. In a related compound, 3-methyl-1-(trimethylsiloxy)benzene, the silicon of the trimethylsiloxy group resonates at +17.64 ppm, but the signal for a silicon directly attached to the ring is expected to be significantly more upfield. rsc.org

Silicon EnvironmentPredicted Chemical Shift (δ, ppm)
Ph-Si (CH₃)₃-5 to -10

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For a compound like this compound, analysis is typically performed after converting the polar hydroxyl group into a more volatile derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For GC-MS analysis, the phenolic -OH group is typically derivatized, often by reacting it with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl ether. This increases the compound's volatility and thermal stability. The resulting compound for analysis would be 1-(trimethylsiloxy)-3-(trimethylsilyl)benzene .

Upon electron ionization (EI), this derivatized molecule would undergo characteristic fragmentation.

Molecular Ion (M⁺˙): The molecular ion peak would be observed at m/z 238, corresponding to the molecular weight of the derivatized compound (C₁₂H₂₂OSi₂).

[M-15]⁺ Ion: The most prominent peak in the spectrum (the base peak) is expected to be the [M-CH₃]⁺ ion at m/z 223. This highly stable ion results from the loss of a methyl radical from one of the trimethylsilyl groups. researchgate.net

[M-15-28]⁺ Ion: Subsequent loss of carbon monoxide (CO) from the phenoxy ring is not a typical fragmentation pathway for silyl ethers.

TMS⁺ Ion: A significant peak at m/z 73 corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, which is a hallmark of TMS-derivatized compounds.

Rearrangement Ions: Other ions may be present due to rearrangements, such as a peak at m/z 147, corresponding to a rearrangement involving the transfer of a trimethylsilyl group.

m/zProposed FragmentFormulaSignificance
238[M]⁺˙[C₁₂H₂₂OSi₂]⁺˙Molecular Ion
223[M - CH₃]⁺[C₁₁H₁₉OSi₂]⁺Base Peak, loss of methyl
195[M - 3CH₃ + H]⁺˙[C₉H₁₃OSi]⁺˙Possible rearrangement ion
147[(CH₃)₃Si-O=Si(CH₃)₂]⁺[C₆H₁₅OSi₂]⁺Common rearrangement ion
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺Characteristic TMS fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with the molecular formula C9H14OSi, HRMS provides an exact mass measurement that can differentiate it from other potential compounds having the same nominal mass. taylorfrancis.com

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This high-precision measurement is crucial for confirming the molecular formula in research and quality control settings. The emergence of techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled to HRMS allows for the accurate mass measurement of precursor and fragment ions, providing invaluable structural information for definitive compound identification. taylorfrancis.com

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C9H14OSi
Calculated Exact Mass 166.0814 u

This interactive table details the exact mass derived from the elemental composition of the compound.

Fragmentation Mechanisms of Trimethylsilyl Derivatives

The electron ionization (EI) mass spectrum of trimethylsilyl (TMS) derivatives of phenols exhibits characteristic fragmentation patterns that are crucial for structural elucidation. sci-hub.senih.gov For this compound, the molecular ion ([M]•+) is typically observed, although its intensity may vary. mdpi.com

The most significant and often most abundant fragment in the mass spectra of silylated phenols arises from the loss of a methyl radical (•CH3) from the trimethylsilyl group. researchgate.net This fragmentation leads to the formation of a stable, resonance-stabilized cation ([M-15]+) at m/z 151. This [M-CH3]+ ion is a hallmark of trimethylsilyl compounds. sci-hub.se

Further fragmentation can occur, leading to other diagnostic ions. The trimethylsilyl cation, [Si(CH3)3]+, is commonly observed at m/z 73. Fragmentation of the aromatic ring can also occur. For the parent compound, phenol (B47542), loss of CO from the molecular ion results in a fragment at m/z 66, and subsequent loss of a hydrogen atom gives a fragment at m/z 65. docbrown.info Similar fragmentation pathways may be observed for its trimethylsilyl derivative. The study of these fragmentation pathways, often aided by techniques like collision-induced dissociation (CID), is essential for confirming the structure of the analyte. nih.gov

Table 2: Key Mass Spectrometric Fragments for Trimethylsilyl-Phenol Derivatives

m/z Value Proposed Fragment Fragmentation Pathway
166 [C9H14OSi]•+ Molecular Ion (M•+)
151 [M - CH3]+ Loss of a methyl radical from the TMS group

This interactive table summarizes the primary fragmentation patterns observed in the mass spectrum of trimethylsilylated phenols.

Vibrational Spectroscopy for Functional Group Identification and Bonding Insights

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its phenolic and trimethylsilyl moieties.

The spectrum is characterized by a broad absorption band in the region of 3200-3550 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. docbrown.info The aromatic nature of the compound is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-O stretching vibration of the phenol group results in a strong band between 1140 and 1230 cm⁻¹. docbrown.info

The presence of the trimethylsilyl group is unequivocally identified by several distinct bands. A strong, sharp band around 1250 cm⁻¹ is due to the symmetric bending (deformation) of the Si-CH3 groups. researchgate.net Additionally, a characteristic absorption for the Si-CH3 rocking vibration appears in the 840-870 cm⁻¹ range. researchgate.netgelest.com The Si-C stretching vibration also contributes to the spectrum in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3550 - 3200 O-H Stretch (broad) Phenolic Hydroxyl
3100 - 3000 C-H Stretch Aromatic Ring
1600 - 1400 C=C Stretch (in-ring) Aromatic Ring
~1250 Si-CH3 Symmetric Bend Trimethylsilyl
1230 - 1140 C-O Stretch Phenol

This interactive table outlines the principal infrared absorption frequencies and their corresponding molecular vibrations for this compound.

X-ray Absorption Spectroscopy (XAS) for Aromatic Conjugation and Electronic Effects

X-ray Absorption Spectroscopy (XAS) is a highly specific technique that probes the local electronic and geometric structure of a specific element within a compound. nih.gov By tuning the X-ray energy to a core-level absorption edge of an atom (e.g., the Si K-edge or O K-edge), XAS can provide detailed information about the absorbing atom's oxidation state, coordination environment, and bonding. nih.govwisc.edu

For this compound, Si K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy could be employed to investigate the electronic effects of the trimethylsilyl group on the aromatic phenol ring. The precise energy and features of the Si K-edge are sensitive to the electron density on the silicon atom and the nature of its covalent bonds, particularly the Si-C(aromatic) bond. cdnsciencepub.com

Analysis of the XANES spectrum would reveal shifts in the absorption edge energy and changes in the intensity of pre-edge features, which can be correlated with the inductive and potential hyperconjugative effects of the TMS substituent. These electronic perturbations influence the π-system of the aromatic ring. This information provides a direct experimental measure of how the organosilicon moiety affects aromatic conjugation and charge delocalization within the molecule, insights that are complementary to those obtained from other spectroscopic and computational methods. cdnsciencepub.com

Table 4: Chemical Compounds Mentioned

Compound Name
This compound

Mechanistic Pathways in the Reactivity of 3 Trimethylsilyl Phenol

Reactivity Mechanisms of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(trimethylsilyl)phenol is a key site for reactions, most notably protection via silylation and subsequent deprotection.

The hydroxyl group of phenols can be converted into a silyl (B83357) ether, a common strategy to protect this functional group during multi-step syntheses. The most common silylating agents are silyl halides, such as trimethylsilyl (B98337) chloride (TMS-Cl).

The reaction typically proceeds via a nucleophilic substitution at the silicon atom, often denoted as an SN2-Si mechanism . This pathway is analogous to the SN2 reaction at a carbon center but with some key differences due to the nature of silicon. masterorganicchemistry.com

Activation of the Nucleophile: A weak base, such as triethylamine or imidazole, is commonly used to deprotonate the phenolic hydroxyl group, generating a more potent phenoxide nucleophile.

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic silicon atom of the silyl halide.

Transition State/Intermediate: Unlike carbon, silicon has accessible d-orbitals, allowing it to form a hypervalent, pentacoordinate intermediate (or transition state) with trigonal bipyramidal geometry. This is a key feature of the associative mechanism at silicon.

Leaving Group Departure: The halide (e.g., chloride) is expelled as the leaving group, resulting in the formation of the aryl silyl ether.

The term Si-Si (substitution, internal, at silicon) is less common but may refer to specific intramolecular silyl transfer reactions or rearrangements, which are outside the scope of the standard intermolecular protection reaction discussed here. The predominant mechanism for the silylation of a phenol (B47542) with a silyl halide is the associative SN2-Si pathway. wikipedia.org

The removal of the silyl protecting group to regenerate the phenol is a crucial step. This deprotection can be achieved under either acidic or fluoride-catalyzed conditions.

Acid-Catalyzed Deprotection: Under acidic conditions, the mechanism involves the following steps:

Protonation: The oxygen atom of the silyl ether is protonated by the acid catalyst. This makes the alkoxy group a better leaving group (as a neutral phenol molecule).

Nucleophilic Attack: A nucleophile (e.g., water, alcohol from the solvent) attacks the silicon atom.

Cleavage: The C-O bond is not cleaved; instead, the Si-O bond breaks, releasing the phenol.

The rate of acid-catalyzed hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. Less hindered silyl ethers, like TMS ethers, are cleaved much more rapidly than bulky ones like tert-butyldimethylsilyl (TBS) ethers. wikipedia.org

Fluoride-Catalyzed Deprotection: Fluoride (B91410) ions (F-) are exceptionally effective for cleaving Si-O bonds due to the formation of the very strong Si-F bond, which is a major thermodynamic driving force for the reaction. total-synthesis.com The most common reagent for this purpose is tetrabutylammonium fluoride (TBAF). youtube.comcommonorganicchemistry.com The mechanism involves:

Nucleophilic Attack: The fluoride ion directly attacks the silicon atom.

Pentacoordinate Intermediate: This attack forms a stable, hypervalent pentacoordinate silicon intermediate.

Bond Cleavage: The Si-O bond breaks, releasing an alkoxide (or in this case, a phenoxide), which is subsequently protonated during workup to yield the phenol.

Table 2: Relative Stability of Common Silyl Ethers to Deprotection Conditions

Silyl GroupAbbreviationRelative Rate of Acid HydrolysisRelative Rate of Base Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Data adapted from established relative resistance trends. Higher numbers indicate greater stability (slower reaction rate). wikipedia.org

Radical Reactions Involving Organosilicon Species and Silyl Radicals

While ionic pathways dominate many reactions of arylsilanes, radical mechanisms also play a role. Silyl radicals (R3Si•) can be generated and participate in various transformations. The primary methods for generating silyl radicals involve hydrogen atom abstraction from hydrosilanes (R3Si-H) using radical initiators or photoredox catalysts, or through the reductive cleavage of strong Si-Cl bonds via electrochemistry. chinesechemsoc.orgchemrxiv.orgchinesechemsoc.org

For arylsilanes, a relevant radical reaction is desilylation. A straightforward, visible-light-triggered desilylation of arylsilanes mediated by thiyl radicals has been reported. nih.gov This reaction proceeds via a radical chain mechanism:

Initiation: Visible light induces the homolytic cleavage of a disulfide (RS-SR) to generate two thiyl radicals (RS•).

Propagation:

The thiyl radical adds to the aromatic ring of the arylsilane.

The resulting radical intermediate undergoes fragmentation, cleaving the C-Si bond to release a silyl radical (R3Si•) and form an aryl sulfide.

The generated silyl radical can then abstract a hydrogen atom from a suitable source or participate in other radical processes to continue the chain.

This methodology represents a mild approach for C(sp2)-Si bond cleavage. nih.gov Silyl radicals themselves are versatile intermediates that can add to unsaturated bonds like alkenes and alkynes, enabling various hydrosilylation and disilylation reactions. chemrxiv.org

Computational and Theoretical Analysis of Reaction Pathways and Transition States

While specific computational studies detailing the reaction pathways of this compound are not extensively available in peer-reviewed literature, theoretical analysis can be performed using established computational chemistry methods to predict its reactivity. Such analyses are crucial for understanding the mechanistic underpinnings of its reactions and for predicting the regioselectivity and kinetics of its transformations. The insights gained from computational modeling are invaluable for designing synthetic routes and for understanding the influence of the trimethylsilyl substituent on the reactivity of the phenol ring.

Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. These methods allow for the localization of stationary points, including reactants, products, intermediates, and transition states. By calculating the energies of these species, a detailed picture of the reaction pathway can be constructed.

A key area of interest for the computational analysis of this compound is its behavior in electrophilic aromatic substitution reactions. The hydroxyl (-OH) group is a strong activating and ortho-, para-directing group, while the trimethylsilyl (-Si(CH₃)₃) group is generally considered a weak activator and also an ortho-, para-director. In this compound, the substituents are meta to each other. This substitution pattern leads to a complex interplay of directing effects. Computational analysis can elucidate the preferred sites of electrophilic attack by comparing the activation energies for the formation of the sigma-complex (arenium ion) intermediates at the various possible positions on the aromatic ring.

The general workflow for a computational study of the electrophilic nitration of this compound, for example, would involve the following steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and the nitronium ion, NO₂⁺) are optimized.

Locating Intermediates: The geometries of the possible sigma-complex intermediates, corresponding to the attack of the electrophile at the different ring positions, are optimized.

Transition State Searching: The transition state structures connecting the reactants to each intermediate are located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculations: Vibrational frequency calculations are performed for all optimized structures to confirm their nature. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that the located transition state connects the reactants and the desired intermediate.

The results of such a study would provide valuable data on the thermodynamics and kinetics of the reaction, allowing for the prediction of the major products.

Illustrative Data from a Hypothetical DFT Study

To illustrate the type of information that can be obtained from a computational analysis, the following tables present hypothetical data for the electrophilic bromination of this compound. These values are not from a published study but are representative of what a DFT calculation at the B3LYP/6-311+G(d,p) level of theory with a solvent model might yield.

Table 1: Calculated Relative Energies of Sigma-Complex Intermediates in the Bromination of this compound
Position of AttackRelative Energy (kcal/mol)
C2 (ortho to -OH, ortho to -Si(CH₃)₃)2.5
C4 (para to -OH, ortho to -Si(CH₃)₃)1.0
C5 (meta to both)15.0
C6 (ortho to -OH, para to -Si(CH₃)₃)0.0
Table 2: Calculated Activation Energies for the Bromination of this compound
PathwayActivation Energy (kcal/mol)
Attack at C212.0
Attack at C410.5
Attack at C525.0
Attack at C69.0

In addition to electrophilic substitution, computational studies could also be applied to investigate other reactions of this compound, such as oxidation, O-silylation, or reactions involving the cleavage of the C-Si bond. For each of these reactions, theoretical calculations can provide a deep understanding of the underlying mechanisms and the factors that control the reaction outcomes.

Chemical Transformations and Synthetic Utility of 3 Trimethylsilyl Phenol

Strategic Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the most reactive site in 3-(trimethylsilyl)phenol. Its acidity and nucleophilicity allow for straightforward derivatization, which is commonly employed to protect the phenol (B47542) during subsequent reactions or to introduce new functionalities.

The hydroxyl group of this compound can be readily converted into a trimethylsilyl (B98337) (TMS) ether, forming 1,3-bis(trimethylsilyl)oxybenzene. This transformation serves as a common protection strategy. wikipedia.org The resulting silyl (B83357) ether is significantly less nucleophilic and non-acidic, rendering it inert to many reaction conditions, such as those involving organometallic reagents or strong bases. study.com

The synthesis is typically achieved by reacting this compound with a silylating agent in the presence of a base. Common silylating agents include trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA). The base, often a tertiary amine like triethylamine or pyridine, acts as a scavenger for the acidic byproduct (e.g., HCl). wikipedia.org The reaction is generally high-yielding and proceeds under mild conditions.

The chemical behavior of the resulting trimethylsilyl ether is characterized by its stability under neutral or basic conditions and its lability under acidic conditions or in the presence of fluoride (B91410) ion sources. study.com The cleavage of the O-Si bond with fluoride ions, such as tetrabutylammonium fluoride (TBAF), is particularly efficient and orthogonal to many other protecting groups, forming the basis of its utility in multi-step synthesis. wikipedia.org

Silylating AgentBase/SolventTypical ConditionsProduct
Trimethylsilyl chloride (TMSCl)Triethylamine (Et3N) / Dichloromethane (B109758) (CH2Cl2)Room temperature, 1-2 hours1-(Trimethylsiloxy)-3-(trimethylsilyl)benzene
Bis(trimethylsilyl)acetamide (BSA)Acetonitrile (MeCN)Reflux, 1 hour1-(Trimethylsiloxy)-3-(trimethylsilyl)benzene
Hexamethyldisilazane (HMDS)Catalytic acid (e.g., (NH4)2SO4)Reflux1-(Trimethylsiloxy)-3-(trimethylsilyl)benzene

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential. jocpr.com This approach allows for the selective deprotection of one functional group without affecting others. bham.ac.uk The trimethylsilyl ether derived from this compound is a valuable component in such strategies due to its unique cleavage conditions.

For instance, a synthetic route might involve a molecule containing both a trimethylsilyl (TMS) ether and a benzyl (Bn) ether. The TMS ether can be selectively cleaved using a fluoride source like TBAF, leaving the benzyl ether intact. Conversely, the benzyl ether can be removed via hydrogenolysis (H₂/Pd-C) without affecting the TMS ether. bham.ac.uk This orthogonality enables precise, stepwise manipulation of the molecule.

The use of this compound derivatives in this context allows chemists to unmask the phenolic hydroxyl group at a specific stage to participate in a desired reaction (e.g., etherification, esterification, or coupling) while other parts of the molecule remain protected. This level of control is critical for achieving high yields and avoiding unwanted side reactions in the synthesis of intricate targets like natural products or pharmaceuticals. nih.gov

Versatile Transformations of the Carbon-Silicon Bond

The carbon-silicon bond in this compound offers a powerful handle for carbon-carbon bond formation and further functionalization of the aromatic ring.

The trimethylsilyl group can participate directly in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.org In this reaction, the organosilane is coupled with an organic halide or triflate in the presence of a palladium catalyst and a fluoride activator. The phenolic hydroxyl group typically requires protection (e.g., as a methyl ether or silyl ether) prior to the coupling reaction.

This methodology provides a reliable route to biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govchemrxiv.org The reaction tolerates a wide range of functional groups and can be used to connect the 3-(trimethylsilyl)phenyl core to various aromatic and heteroaromatic partners.

Aryl Silane DerivativeCoupling PartnerCatalyst / ConditionsProduct Example
3-(Trimethylsilyl)anisole4-Iodo-toluenePd(PPh₃)₄, TBAF, THF, Reflux3-Methoxy-4'-methyl-1,1'-biphenyl
1-Bromo-3-(trimethylsilyl)benzenePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C3-Bromo-1,1'-biphenyl
This compound2-BromopyridinePd₂(dba)₃, XPhos, CsF, Dioxane, 100 °C3-(Pyridin-2-yl)phenol

Note: The phenolic -OH is often protected or the reaction conditions are adapted for its presence.

The substituents on the this compound ring direct the position of subsequent electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho, para-directing group, while the trimethylsilyl group is a weak para-directing group. researchgate.net The combined influence of these groups, along with steric hindrance, allows for regioselective functionalization.

For example, electrophilic attack is favored at the positions ortho and para to the powerful hydroxyl directing group (positions 2, 4, and 6). Position 4 is sterically less hindered than position 2. Furthermore, the C-Si bond can be targeted for ipso-substitution, where an incoming electrophile directly replaces the trimethylsilyl group. This reaction is particularly effective with strong electrophiles like halogens (e.g., Br₂, I₂) or under Friedel-Crafts conditions, providing a direct route to 3-substituted phenols.

Generation and Application of Highly Reactive Intermediates

Derivatives of this compound can serve as precursors for the generation of highly reactive intermediates, such as benzynes. nih.gov A common strategy involves converting the phenolic hydroxyl group into a good leaving group, such as a triflate (-OTf). The resulting aryl triflate, which has the trimethylsilyl group positioned ortho to the triflate, can then be treated with a fluoride source.

The fluoride ion attacks the silicon atom, initiating an elimination reaction that expels both the trimethylsilyl group and the adjacent triflate group, generating a highly strained and reactive benzyne intermediate. This "on-demand" generation in the presence of a trapping agent, such as a diene (e.g., furan) or an azide, allows for the construction of complex polycyclic and functionalized aromatic systems through cycloaddition reactions. This method provides a powerful tool for rapidly increasing molecular complexity from a simple phenolic precursor.

Synthesis of Aryne Precursors from this compound Derivatives (e.g., ortho-silylaryl triflates)

The transformation of phenols into highly reactive aryne intermediates is a cornerstone of modern organic synthesis, enabling the rapid construction of complex aromatic systems. A widely adopted method for generating arynes under mild conditions involves the use of 2-(trimethylsilyl)aryl trifluoromethanesulfonates (triflates), often referred to as Kobayashi's precursors. nih.govresearchgate.netresearchgate.net These precursors are synthesized from phenolic starting materials. The general synthetic route involves the ortho-silylation of a phenol followed by triflation of the hydroxyl group.

The trimethylsilyl group in the ortho position to the triflate leaving group is crucial for the subsequent fluoride-induced generation of the aryne. researchgate.netwikipedia.org While many silylaryl triflates are commercially available, those with specific substitution patterns are prepared through established synthetic routes. researchgate.net For instance, 2-(trimethylsilyl)phenol can be prepared from 2-iodophenol through protection with hexamethyldisilazane (HMDS), followed by an iodine-lithium exchange and subsequent reaction with a silylating agent. nih.govresearchgate.net The resulting silylated phenol is then reacted with a triflating agent like trifluoromethanesulfonic anhydride in the presence of a base to yield the desired ortho-silylaryl triflate.

Recent advancements have sought alternatives to the expensive and hazardous trifluoromethanesulfonic anhydride. One such alternative involves the use of 4-chlorobenzenesulfonyl chloride, which reacts with 2-(trimethylsilyl)phenols to form 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates. nih.govresearchgate.net These compounds serve as effective aryne precursors, generating arynes under mild conditions and providing a safer, more economical synthetic route. nih.gov

Table 1: Synthesis of Aryne Precursors from Phenol Derivatives

Starting Material Key Reagents Precursor Product Reference
2-Iodophenol 1. HMDS, 2. n-BuLi, 3. (CH₃)₃SiCl 2-(Trimethylsilyl)phenol nih.govresearchgate.net
2-(Trimethylsilyl)phenol Trifluoromethanesulfonic anhydride, Base 2-(Trimethylsilyl)phenyl triflate researchgate.netwikipedia.org

Exploration of Benzyne and Didehydronaphthalene Cycloaddition Chemistry

Arynes, such as benzyne, are highly reactive intermediates due to the geometric strain of the triple bond within the aromatic ring. wikipedia.org Their electrophilic nature makes them excellent partners in various chemical transformations, most notably pericyclic reactions like cycloadditions. wikipedia.org The generation of arynes from ortho-silylaryl triflates under mild, fluoride-induced conditions has greatly expanded the scope of their application in synthesis. researchgate.net

Once generated from precursors derived from silylated phenols, arynes readily participate in cycloaddition reactions with a wide range of trapping agents. In a typical [4+2] Diels-Alder reaction, an aryne acts as a potent dienophile. For example, the reaction of benzyne with a diene like furan yields a bicyclic adduct, which serves as a valuable synthetic intermediate. greyhoundchrom.com

The versatility of this chemistry allows for the synthesis of complex polycyclic aromatic hydrocarbons. By using precursors that generate didehydronaphthalene (naphthalyne), consecutive aryne reactions can be orchestrated. researchgate.net Selective generation of different naphthalyne isomers can be achieved by carefully choosing the activating group (e.g., silyl or iodo) on the precursor, allowing for the controlled synthesis of diverse naphthalene-core molecules from simple starting materials. researchgate.net Aryne precursors based on 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have been successfully employed in cycloaddition reactions, affording cycloadducts in yields up to 80%. nih.govresearchgate.net

Table 2: Examples of Aryne Cycloaddition Reactions

Aryne Precursor Type Trapping Agent (Diene) Reaction Type Product Class Reference
2-(Trimethylsilyl)aryl triflate Furan [4+2] Cycloaddition Bicyclic adducts greyhoundchrom.com
Naphthodiyne equivalent Various arynophiles Consecutive aryne reactions Polycyclic aromatic hydrocarbons researchgate.net

Role as a Building Block in Complex Molecular Synthesis

Preparation of Substituted Phenols and Polyphenols

Phenolic compounds are fundamental building blocks in synthetic chemistry, prized for their utility in constructing more complex functional materials and molecules. unimelb.edu.aumdpi.com Natural phenols, in particular, offer a diverse array of starting scaffolds for derivatization. nih.govnih.gov The synthesis of substituted phenols and polyphenols often leverages the inherent reactivity of the phenol ring and its hydroxyl group.

This compound can be utilized in strategies where the trimethylsilyl (TMS) group serves as a protecting or directing group. The TMS group can be selectively introduced and later removed under specific conditions, allowing for transformations at other positions of the aromatic ring. For instance, the hydroxyl group can be modified via classical derivatization strategies such as acylation or alkylation. nih.gov Subsequently, the TMS group can be cleaved to regenerate the phenol, now bearing additional functionality.

Furthermore, bio-based furanic derivatives can be converted into functionalized phenols through a sequence of Diels-Alder and aromatization reactions. nih.gov This approach provides access to ortho- and meta-substituted aromatics, complementing traditional methods that often yield para-substituted products. nih.gov The strategic placement of a silyl group on a phenolic ring can influence the regioselectivity of subsequent reactions, guiding the synthesis toward specific isomers of substituted phenols or facilitating the assembly of polyphenol structures. nih.gov

Integration into Oligothiophene and Polythiophene Scaffolds

Polythiophenes (PTs) and their shorter oligomeric counterparts are a significant class of conjugated polymers investigated for their electronic and optical properties. wikipedia.orgcmu.edu The properties of these materials can be finely tuned by introducing substituents onto the thiophene ring. sigmaaldrich.com While poly(3-alkylthiophene)s are common, the incorporation of aryl substituents, such as a phenol-derived group, can impart specific functionalities.

The synthesis of regioregular head-to-tail coupled oligo(3-arylthiophene)s has been achieved using a solid-phase synthetic approach. cmu.edu In this methodology, a silyl ether linkage serves as a traceless linker to a polystyrene resin. A chloro(diisopropyl)silyl-functionalized 3-arylthiophene is attached to the resin, and the oligomer is grown through an iterative sequence of halogenation and Suzuki cross-coupling reactions. cmu.edu The final oligothiophene is cleaved from the support by treating it with a fluoride source, which breaks the silyl ether bond. cmu.edu This strategy highlights how silyl-functionalized aromatics can be integrated into oligothiophene synthesis. A monomer like this compound could be adapted for such synthetic strategies, where the silyl group is part of the thiophene ring system or the phenolic oxygen is used as an anchor point to a solid support via a silyl linker.

Synthesis of Functionalized Furan Derivatives

Furan derivatives are important heterocyclic compounds that can be synthesized from a variety of starting materials, including renewable bio-based resources. rsc.org The synthesis of functionalized furans can involve phenolic compounds as key precursors or intermediates. One strategy involves the Diels-Alder reaction between bio-based furans and various dienophiles, followed by an aromatization step to produce phenol derivatives, demonstrating the interconversion between these two classes of compounds. nih.gov

The trimethylsilyl group is a useful tool in furan chemistry. For example, 3,4-bis(trimethylsilyl)furan has been synthesized and shown to undergo regiosepecific reactions, including Friedel-Crafts acylation and deuteriodesilylation, where one silyl group is selectively removed. rsc.org This demonstrates the utility of silyl groups as placeholders or directing groups in the functionalization of furan rings. A building block like this compound could potentially be incorporated into synthetic routes for furan derivatives where the phenolic moiety is appended to the furan core, or where the silyl-substituted aromatic ring participates in a cyclization or coupling reaction to form the furan ring.

Computational and Theoretical Investigations of 3 Trimethylsilyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the electronic structure of organic and organosilicon compounds. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating a wide range of molecular properties, including optimized geometries, electronic energies, and orbital distributions. rasayanjournal.co.intsijournals.comresearchgate.net For a molecule like 3-(Trimethylsilyl)phenol, DFT calculations can reveal how the interplay between the hydroxyl (-OH) and trimethylsilyl (B98337) (-Si(CH₃)₃) groups influences the electronic environment of the aromatic ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small gap suggests high reactivity and low stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For aromatic compounds like phenols, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the oxygen atom, while the LUMO is a π*-antibonding orbital. In this compound, the electron-donating hydroxyl group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The trimethylsilyl group's effect is more complex, involving both inductive and hyperconjugative interactions.

Computational studies on related phenolic compounds provide insight into the expected values. DFT calculations are used to determine these energies and visualize the orbital distributions. nih.govscienceopen.com

Illustrative Data for Phenol (B47542) (as a reference for silylphenols)

Parameter Calculated Value (eV) Significance
EHOMO -6.2 to -6.8 Electron-donating ability
ELUMO -1.8 to -2.2 Electron-accepting ability

Note: These values are representative for simple phenols calculated by DFT methods and serve to illustrate the concept. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deymerdigital.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. ymerdigital.comresearchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interaction. The aromatic ring would exhibit a generally negative potential (often yellow to orange), characteristic of π-systems. The hydrogen atom of the hydroxyl group would show a strong positive potential (blue), highlighting its acidic nature. researchgate.netias.ac.in The trimethylsilyl group would present a more neutral or slightly positive region. Such maps are crucial for understanding intermolecular interactions. ias.ac.inresearchgate.net

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Spectroscopy

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govmodgraph.co.uk For phenols, the chemical shift of the hydroxyl proton is particularly sensitive to concentration, solvent, and hydrogen bonding. nih.govmodgraph.co.ukresearchgate.net Computational models can simulate these effects, for instance, by including explicit solvent molecules or using continuum solvation models. modgraph.co.uk In this compound, calculations would predict the specific shifts for the aromatic protons, influenced by the electronic effects of both the -OH and -Si(CH₃)₃ substituents, as well as the characteristic singlet for the nine equivalent protons of the trimethylsilyl group. msu.eduipb.pt

IR Spectroscopy

Theoretical frequency calculations are used to predict the vibrational spectra (IR and Raman) of molecules. ijaemr.comnajah.edu By optimizing the molecular geometry and calculating the second derivatives of the energy, one can obtain the harmonic vibrational frequencies corresponding to different normal modes. biorxiv.org For this compound, key predicted vibrations would include the O-H stretching frequency (highly sensitive to hydrogen bonding), C-O stretching, aromatic C-H stretching, and characteristic vibrations of the trimethylsilyl group, such as the Si-C stretching and the symmetric deformation (umbrella mode) of the methyl groups. ijaemr.comokstate.edursc.org Comparing the calculated spectrum with the experimental one allows for a detailed assignment of the observed absorption bands. najah.edu

Table of Representative Vibrational Frequencies for Substituted Phenols

Vibrational Mode Typical Wavenumber (cm⁻¹) Computational Insight
O-H Stretch (Free) 3600 - 3650 Predicted at a higher frequency.
O-H Stretch (H-bonded) 3200 - 3550 Calculations on dimers/clusters show a shift to lower frequency (redshift). najah.edu
Aromatic C-H Stretch 3000 - 3100 Well-predicted by DFT calculations.
Aromatic C=C Stretch 1450 - 1600 Multiple bands are calculated, corresponding to ring vibrations.
C-O Stretch 1200 - 1260 The position is sensitive to electronic effects of substituents.
Si-CH₃ Symmetric Bend 1250 - 1260 A characteristic and strong band for trimethylsilyl groups.

Energetic and Thermodynamic Characterization of Related Silylphenol Derivatives

Computational chemistry provides reliable estimates of thermodynamic properties, such as enthalpies of formation (ΔH°f), Gibbs free energies (ΔG°), and bond dissociation energies (BDE). researchgate.net DFT and higher-level ab initio methods can be used to calculate these values for silylphenol derivatives. researchgate.net The O-H bond dissociation energy is a particularly important parameter for phenols, as it relates to their antioxidant activity. researchgate.net The introduction of a trimethylsilyl group on the aromatic ring would modulate the O-H BDE through its electronic effects. Studies on substituted phenols show that electron-donating groups tend to lower the O-H BDE, enhancing antioxidant potential. researchgate.net Furthermore, the thermal stability of materials containing silylphenol moieties can be assessed by calculating the energies associated with decomposition pathways. mdpi.commdpi.com

Molecular Dynamics and Conformational Studies of Aromatic Organosilicon Compounds

Conformational analysis of related silacyclohexanes and other aryl silanes reveals that the energy barriers for rotation around Si-C bonds are generally low, allowing for significant conformational freedom at room temperature. researchgate.netnih.gov MD simulations can map the potential energy surface associated with this rotation and identify the most stable conformers. These studies are crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor, and how its shape fluctuates over time. researchgate.net

Theoretical Prediction of Chemical Reactivity and Selectivity

The electronic parameters obtained from quantum chemical calculations can be used to predict a molecule's reactivity. mdpi.com Conceptual DFT provides a framework for this, defining global and local reactivity descriptors. hakon-art.com

Global Reactivity Descriptors : Parameters like chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from HOMO and LUMO energies. irjweb.comhakon-art.com Hardness is a measure of resistance to charge transfer; a large HOMO-LUMO gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive). researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. irjweb.com

Local Reactivity Descriptors : Fukui functions and local softness are used to predict the most reactive sites within a molecule (regioselectivity). rasayanjournal.co.inresearchgate.net These descriptors, often visualized in conjunction with the MEP map, can identify which atoms are most susceptible to electrophilic or nucleophilic attack. For this compound, these calculations would likely confirm the ortho and para positions relative to the powerful activating hydroxyl group as the most reactive sites for electrophilic aromatic substitution.

By combining the analysis of frontier orbitals, MEP maps, and DFT-based reactivity descriptors, a comprehensive theoretical picture of the chemical behavior of this compound can be constructed, guiding experimental studies of its reactions. rasayanjournal.co.inmdpi.com

Table of Compound Names

Compound Name
This compound
Phenol
2-Nitrophenol
4-Cyanophenol
2-Methylphenol
2-Cyanophenol
2,4,6-Trimethylphenol
2-Chlorophenol
3-(Aminopropyl)triethoxysilane
Irganox 1010
Irganox 1076
Vulkanox BKF

Applications in Materials Science and Medicinal Chemistry

Utilization in Polymer and Advanced Material Synthesis

The incorporation of silicon-containing compounds into organic polymers is a well-established strategy for enhancing material properties. The trimethylsilyl (B98337) group in 3-(trimethylsilyl)phenol can impart improved thermal stability, hydrophobicity, and mechanical strength to various materials.

Phenolic resins are known for their high thermal stability and flame retardant properties, but they can be brittle. Silicone rubber, on the other hand, is flexible but can have limitations in terms of mechanical strength and thermal resistance at very high temperatures. The modification of phenolic resins with silicon-containing compounds is a strategy to create hybrid materials with improved properties. While direct studies detailing the use of this compound in this specific application are not prevalent in the reviewed literature, the principles of silicone modification of phenolic resins suggest a potential role for this compound.

The synthesis of phenolic resin modified silicone rubber often involves the reaction of a phenolic resin with a silicone intermediate. For instance, phenolic siloxane compositions can be prepared by combining phenol (B47542) with an aldehyde and an alkoxy or silanol-functional silicone intermediate google.com. In these processes, the hydroxyl group of the phenol reacts, and the silicon-containing group is incorporated into the polymer backbone. The trimethylsilyl group of this compound could potentially be integrated into such systems to enhance the properties of the final composite material. The inclusion of silicon can lead to improved impact resistance, tensile strength, and flexural modulus in the resulting phenolic siloxane compositions google.com.

Table 1: Potential Effects of Silicon Modification on Phenolic Resin Properties

PropertyUnmodified Phenolic ResinPotential Effect of Silicon Modification
Thermal StabilityHighFurther Enhanced
BrittlenessHighReduced
Impact ResistanceLowImproved
HydrophobicityModerateIncreased

This table illustrates the generally observed effects of incorporating silicon-containing compounds into phenolic resins, suggesting the potential benefits of using a molecule like this compound.

Nanoporous organosilicate films are materials with low dielectric constants, making them valuable in the microelectronics industry for insulation. The fabrication of these films often involves the co-condensation of silica (B1680970) precursors with organic "porogen" molecules that are later removed to create pores. While specific documentation on the use of this compound as a primary precursor for these films is limited, its structure is analogous to other organosilane precursors used in this field.

The general approach involves the hydrolysis and condensation of organosilane precursors to form a silica network. The organic groups on the silicon atom, in this case, the phenyl group of this compound, would be incorporated into the walls of the porous structure, influencing the film's dielectric constant, mechanical properties, and surface chemistry. The trimethylsilyl group would likely be cleaved during the hydrolysis and condensation reactions typical of sol-gel processes used to create these films. The phenolic hydroxyl group could also participate in the network formation.

Strategic Role of Silylphenols in Drug Discovery and Bioactive Molecule Design

The use of silyl (B83357) groups as protecting groups or as structural motifs in medicinal chemistry is a common strategy. The trimethylsilyl group can increase lipophilicity, which may enhance the bioavailability of a drug molecule. Phenolic moieties are also common in many natural products and synthetic drugs due to their ability to form hydrogen bonds and participate in other biological interactions.

Natural phenols are a large class of compounds with a wide range of pharmacological activities. However, their clinical application can be limited by factors such as poor solubility and low bioavailability wipo.intmdpi.com. Chemical derivatization is a key strategy to overcome these limitations wipo.intmdpi.comscielo.org.mx. The introduction of a trimethylsilyl group onto a natural product containing a phenolic hydroxyl group is a common laboratory technique to increase volatility for analytical purposes, such as gas chromatography science.gov.

In the context of drug development, silylation can be used to create prodrugs or to modify the pharmacokinetic properties of a lead compound. While specific examples of derivatizing natural products with this compound for bioavailability enhancement were not prominently found in the surveyed literature, the principle of using silyl groups for this purpose is well-established. For instance, the derivatization of flavonoids, a class of natural phenols, is explored to improve their bioavailability and antioxidant properties nih.gov. The introduction of silyl groups can alter the solubility and membrane permeability of the parent molecule.

Table 2: General Strategies for Derivatization of Natural Phenols

Derivatization StrategyPotential Improvement
AcylationProdrug design, reduced side effects
AlkylationModified lipophilicity
GlycosylationIncreased water solubility
SilylationIncreased lipophilicity, potential for improved bioavailability

This table outlines common derivatization strategies for natural phenols and their potential benefits in drug design.

Silylphenol derivatives have been utilized as key intermediates in the synthesis of important pharmaceutical compounds. A notable example is the use of a structural analog of this compound in the synthesis of Tapentadol. Tapentadol is a centrally acting analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor researchgate.netnih.gov.

Several synthetic routes for Tapentadol start from precursors like 3-bromoanisole, which is structurally related to a brominated derivative of this compound justia.com. In some patented syntheses, organometallic reagents derived from such precursors are reacted with other building blocks to construct the carbon skeleton of Tapentadol justia.com. Furthermore, trimethylchlorosilane is mentioned in a process for the preparation of Tapentadol hydrochloride, highlighting the relevance of trimethylsilyl groups in the synthesis and purification of this drug researchgate.net. While not a direct use of this compound itself, these examples demonstrate the utility of the silylphenol motif in the synthesis of complex, pharmacologically active molecules. The trimethylsilyl group can serve as a protecting group or as a handle for further chemical transformations.

Another related analgesic, Tramadol, is also synthesized from precursors containing a 3-methoxyphenyl (B12655295) group, which can be conceptually linked to the 3-hydroxyphenyl structure of this compound scielo.org.mxresearchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-(Trimethylsilyl)phenol and its derivatives in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is optimal. Phenolic compounds are derivatized using agents like N,O-bis(trimethylsilyl)acetamide (BSA) to improve volatility and detection sensitivity. Post-derivatization, GC-MS identifies compounds via retention times and fragmentation patterns. For isotopic studies, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) with BSTFA derivatization quantifies δ¹³C values by correcting for TMS carbon contributions using mass balance equations .

Q. How should researchers handle and store this compound to ensure experimental integrity?

  • Methodological Answer : Handle in a fume hood with nitrile gloves, lab coats, and safety goggles. Store under inert gas (e.g., argon) at -20°C to prevent hydrolysis. Safety protocols for analogous TMS compounds emphasize avoiding moisture and using facilities equipped for air-sensitive reagents. Institutional guidelines for hazardous organosilicon compounds should be followed .

Q. What are the best practices for quantifying this compound in environmental or biological samples?

  • Methodological Answer : Acidify samples to pH 2 with HCl, extract with ethyl acetate, and concentrate under reduced pressure (40°C). Derivatize with BSA, then analyze via GC-MS. Include deuterated internal standards (e.g., d₅-3-(Trimethylsilyl)phenol) to correct for extraction efficiency and matrix effects .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reaction kinetics in gold-catalyzed domino C(sp) arylation/oxyarylation?

  • Methodological Answer : The TMS group acts as a steric-directing moiety. In photoredox-gold dual catalysis, TMS-terminated alkynols undergo C(sp³) arylation followed by oxyarylation to form benzofurans. Kinetic studies (e.g., time-resolved UV-vis spectroscopy) and computational modeling reveal that bulky silyl groups (e.g., TIPS) hinder reactivity, while TMS optimizes transition-state geometry. Trapping intermediates with methyl acrylate confirms arylgold(III) species and single-electron transfer (SET) pathways .

Q. What methodologies elucidate isotopic composition in this compound degradation studies?

  • Methodological Answer : Derivatize with BSTFA to form TMS ethers, then analyze via GC-C-IRMS. Use the equation:
    nDδDnUDδUDnBSTFA=1\frac{n_D \cdot \delta_D}{n_{UD} \cdot \delta_{UD}} - n_{BSTFA} = 1

where nn = carbon count and δ\delta = isotopic ratio. This corrects for TMS-derived carbons, enabling precise δ¹³C tracking in metabolic or environmental degradation pathways (precision ≤0.6‰) .

Q. How can biotransformation pathways of this compound be studied using engineered microorganisms?

  • Methodological Answer : Use E. coli BL21(DE3) strains expressing dmpKLMNOP operons to hydroxylate TMS-phenol. Monitor substrate depletion and catechol accumulation via time-course GC-MS. Compare with non-TMS analogs to assess steric hindrance on enzyme active sites. LC-MS/MS identifies intermediates like TMS-catechol derivatives .

Q. What kinetic models apply to dimerization of TMS-substituted phenolic derivatives under radical-initiated conditions?

  • Methodological Answer : Under autoxidation (e.g., tert-butyl hydroperoxide initiation), pseudo-first-order kinetics model dimerization. Use GLPC to monitor product distribution (e.g., cyclooctenones). Isolate intermediates (e.g., via column chromatography) and apply Arrhenius analysis to determine activation parameters. Steric effects from TMS groups slow dimerization rates compared to non-silylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.